Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 114701-62-1
VCID: VC20861988
InChI: InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
SMILES: CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F
Molecular Formula: C11H10F2O3
Molecular Weight: 228.19 g/mol

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate

CAS No.: 114701-62-1

Cat. No.: VC20861988

Molecular Formula: C11H10F2O3

Molecular Weight: 228.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate - 114701-62-1

Specification

CAS No. 114701-62-1
Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
IUPAC Name ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Standard InChI InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Standard InChI Key DCGGVYJJQIYTNH-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F
Canonical SMILES CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F

Introduction

Chemical and Physical Properties

Identification Parameters

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is uniquely identified through several standard chemical identifiers, providing unambiguous reference for research and industrial applications.

ParameterValue
CAS Number114701-62-1
Molecular FormulaC₁₁H₁₀F₂O₃
Molecular Weight228.19200 g/mol
Exact Mass228.06000 g/mol
InChIInChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyDCGGVYJJQIYTNH-UHFFFAOYSA-N
SMILESC(=O)(C1=CC=CC=C1)C(F)(F)C(=O)OCC

These identification parameters are essential for referencing the compound in chemical databases and literature, ensuring accurate tracking and documentation in research settings.

Physical Properties

The compound exhibits specific physical properties that determine its handling characteristics and potential applications in various chemical processes.

PropertyValue
Physical StateLiquid at room temperature
Density1.234 g/cm³
Boiling Point79°C at 0.02 mmHg
Flash Point114°C
Vapor Pressure0.00671 mmHg at 25°C
LogP2.06770
Index of Refraction1.476
PSA43.37000

These physical properties indicate that ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a moderately polar compound with limited water solubility but good solubility in organic solvents. The relatively high boiling point suggests significant intermolecular forces, likely due to the polarized C-F bonds and carbonyl groups that can participate in dipole-dipole interactions.

Synthetic Methods

Reaction Conditions

Reaction conditions for preparing difluorinated compounds similar to ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate are documented in comparative studies with their mono-fluorinated counterparts. The difluorination process typically requires more aggressive conditions or specialized reagents compared to mono-fluorination.

From analysis of related compounds, effective synthetic procedures might employ:

  • Base catalysts such as potassium carbonate

  • Polar aprotic solvents like dimethylformamide (DMF)

  • Elevated temperatures to promote reactivity

  • Specialized fluorinating reagents

The synthesis must be carefully controlled to ensure selective difluorination rather than mono-fluorination, as evidenced by comparative studies showing distinct ratios of difluorinated to monofluorinated products in various reaction conditions.

Reaction Chemistry

Decarboxylative Aldol Reaction

One of the most significant reactions of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is the decarboxylative aldol reaction. This transformation enables carbon-carbon bond formation using ytterbium triflate (Yb(OTf)₃) as a catalyst. The process proceeds through Krapcho decarboxylation of the β-keto ester moiety, generating a difluoroenolate intermediate that subsequently reacts with aldehydes.

Reaction Conditions and Optimization

The reaction conditions significantly impact the outcome of the decarboxylative aldol reaction:

SolventYield of Aldol Product (%)Side Product (%)
DMSO7610
DMF1575
Toluene585

This data reveals that polar solvents like DMSO favor aldol adduct formation, while nonpolar solvents lead predominantly to decarboxylation side products. The optimal conditions identified include:

  • Catalyst: Yb(OTf)₃ (5 mol%)

  • Solvent: DMSO/H₂O (1:1)

  • Temperature: 80°C

Substrate Scope

The scope of the decarboxylative aldol reaction with ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate shows interesting electronic effects. Aldehydes with electron-withdrawing groups (such as nitrobenzaldehyde) achieve high yields exceeding 80%, while those with electron-donating groups (like methoxybenzaldehyde) result in lower yields around 50%. This reactivity pattern indicates that the electronic properties of the aldehyde component significantly influence the success of the transformation.

Comparative Reactivity Studies

Studies comparing difluorinated and monofluorinated derivatives provide valuable insights into the impact of fluorination on reactivity. For example, 2,2-difluoro-1,3-diphenylpropane-1,3-dione shows a di:mono ratio of 17:1 when analyzed alongside its monofluorinated counterpart, suggesting that difluorination significantly alters the compound's stability and reactivity profile.

Similarly, other fluorinated diketones display varying ratios:

  • 2,2-difluoro-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione: >50:1 di:mono ratio

  • 2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione: 50:1 mono:di ratio

  • 2-fluoro-1,3-di-p-tolylpropane-1,3-dione: 29:1 mono:di ratio

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. While specific IR data for this exact compound is limited in the search results, related compounds show characteristic absorption bands. For example, the structurally similar 2,2-difluoro-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione exhibits IR absorbances at 1589, 1508, 1182, 1092, 1020, 840, 766, and 503 cm⁻¹.

Key expected IR bands for ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate would include:

  • C=O stretching of the ketone (typically 1680-1700 cm⁻¹)

  • C=O stretching of the ester (typically 1730-1750 cm⁻¹)

  • C-F stretching (typically 1000-1400 cm⁻¹)

  • Aromatic C=C stretching (typically 1450-1600 cm⁻¹)

Vapor phase IR spectrum validation scores of 0.938092 have been reported, indicating high-quality spectral data is available for this compound.

Comparison with Related Compounds

Mono-fluorinated Analogue

The mono-fluorinated analogue, ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS: 1479-22-7), provides an interesting comparison. This compound has a molecular formula of C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol, compared to the difluorinated compound's 228.19 g/mol.

PropertyEthyl 2,2-difluoro-3-oxo-3-phenylpropanoateEthyl 2-fluoro-3-oxo-3-phenylpropanoate
CAS Number114701-62-11479-22-7
Molecular FormulaC₁₁H₁₀F₂O₃C₁₁H₁₁FO₃
Molecular Weight228.19 g/mol210.2 g/mol
Number of Fluorine Atoms21

The additional fluorine atom in the difluorinated compound significantly alters its reactivity profile, particularly in reactions involving the α-carbon. The geminal difluoro substitution creates a more electron-deficient center compared to the mono-fluorinated analogue, influencing the acidity of adjacent protons and the reactivity of the carbonyl groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator